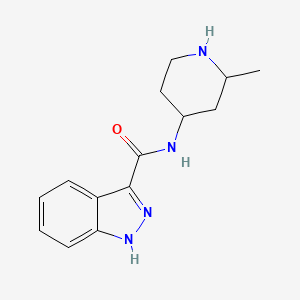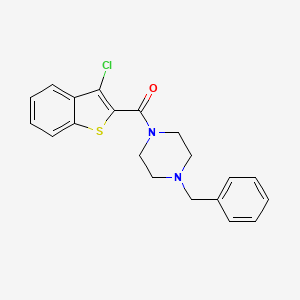![molecular formula C9H15N5O2 B6634391 2-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634391.png)
2-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid, commonly known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes. MRS2578 has been extensively studied for its potential applications in scientific research, including drug discovery and development.
Mecanismo De Acción
MRS2578 selectively antagonizes the P2Y6 receptor, which is a G protein-coupled receptor. The P2Y6 receptor is activated by uridine diphosphate (UDP), which is released from damaged cells and tissues. Activation of the P2Y6 receptor leads to the activation of intracellular signaling pathways, which can result in various physiological and pathological responses. By blocking the P2Y6 receptor, MRS2578 inhibits these responses and provides a tool for studying the role of this receptor in various processes.
Biochemical and Physiological Effects:
MRS2578 has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, MRS2578 has been shown to inhibit cancer cell proliferation and migration by blocking the P2Y6 receptor. In neuroscience research, MRS2578 has been used to study the role of the P2Y6 receptor in pain and inflammation. In immunology research, MRS2578 has been used to study the role of the P2Y6 receptor in immune cell activation and cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MRS2578 has several advantages for lab experiments, including its high selectivity and potency for the P2Y6 receptor, which allows for specific targeting of this receptor. MRS2578 is also relatively stable and can be easily synthesized in large quantities. However, MRS2578 also has some limitations, including its solubility in aqueous solutions, which can limit its use in certain experimental conditions. Additionally, MRS2578 has not been extensively studied in vivo, which limits its potential applications in animal models.
Direcciones Futuras
There are several future directions for the study of MRS2578 and the P2Y6 receptor. One potential direction is the development of novel compounds that target the P2Y6 receptor with higher selectivity and potency. Another direction is the investigation of the role of the P2Y6 receptor in various physiological and pathological processes, such as cancer progression and neurodegenerative diseases. Additionally, the development of in vivo models for studying the effects of MRS2578 and other P2Y6 receptor antagonists could provide valuable insights into the potential therapeutic applications of these compounds.
Conclusion:
MRS2578 is a selective antagonist of the P2Y6 receptor, which has potential applications in various scientific research fields. Its high selectivity and potency for the P2Y6 receptor make it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand the potential applications of MRS2578 and other P2Y6 receptor antagonists in drug discovery and development, as well as in the study of various diseases and conditions.
Métodos De Síntesis
MRS2578 can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the formation of the pyrrolidine ring, followed by the introduction of the tetrazole and carboxylic acid moieties. The final product is obtained after purification using chromatography techniques. The synthesis method has been optimized to provide high yields and purity of the product.
Aplicaciones Científicas De Investigación
MRS2578 has been used in various scientific research applications, including drug discovery and development, neuroscience, immunology, and cancer research. P2Y6 receptor has been implicated in various physiological and pathological processes, such as inflammation, pain, and cancer progression. By selectively blocking the P2Y6 receptor, MRS2578 can be used to study the role of this receptor in these processes and identify potential therapeutic targets.
Propiedades
IUPAC Name |
2-methyl-1-[(2-methyltetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2/c1-9(8(15)16)4-3-5-14(9)6-7-10-12-13(2)11-7/h3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJQFVFOVSRUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1CC2=NN(N=N2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6634308.png)

![5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B6634316.png)





![Methyl 3-[2-(3-bromophenyl)-1,3-thiazol-4-yl]propanoate](/img/structure/B6634376.png)
![1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B6634398.png)
![4-[[Methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6634404.png)
![5-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]-2-methyltetrazole](/img/structure/B6634423.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-2-methyltetrazole](/img/structure/B6634429.png)
![3-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyridin-2-one](/img/structure/B6634433.png)